Product packaging for beta-Methylcholine Iodide(Cat. No.:CAS No. 60154-19-0)

beta-Methylcholine Iodide

Cat. No.: B3427554
CAS No.: 60154-19-0
M. Wt: 245.10 g/mol
InChI Key: FOILINVEQJRMPF-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Cholinergic Agonist Research

The investigation into substances that influence the parasympathetic nervous system has a rich history that laid the groundwork for modern pharmacology. Acetylcholine (B1216132) was the first compound to be identified as a neurotransmitter, a discovery that opened the door to understanding chemical signaling in the nervous system. nih.gov Early research also focused on naturally occurring substances, with Muscarine, isolated from certain mushrooms, being the first parasympathomimetic agent ever studied. wikipedia.org These initial studies established the concept of a "cholinergic" system that responded to acetylcholine and similar substances. youtube.com

The evolution of this field was driven by the need for tools that were more stable and selective than acetylcholine, which is rapidly degraded in the body by the enzyme acetylcholinesterase. wikipedia.orgyoutube.com This led to the chemical synthesis of acetylcholine analogs. Beta-Methylcholine represents a key outcome of this endeavor. sigmaaldrich.com By modifying the acetylcholine structure, scientists created a molecule with a longer duration of action due to its increased resistance to hydrolysis by acetylcholinesterase. wikipedia.org This greater stability made it an invaluable agent for pharmacological research, allowing for more sustained and reproducible experimental effects. The development of such synthetic agonists, including carbachol (B1668302) and bethanechol (B1168659), marked a significant advancement, enabling a more detailed and nuanced exploration of the cholinergic system. nih.gov

Table 1: Key Milestones in Cholinergic Agonist Research

Milestone Description Approximate Era
Identification of Acetylcholine (ACh) ACh was identified as the first neurotransmitter, establishing the basis of chemical neurotransmission. nih.gov Early 20th Century
Study of Muscarine Muscarine was the first parasympathomimetic substance studied, leading to the naming of muscarinic receptors. wikipedia.org 19th - Early 20th Century
Synthesis of Choline (B1196258) Esters Synthetic analogs of ACh, such as beta-Methylcholine (Methacholine), were developed to create more metabolically stable agonists for research. wikipedia.orgsigmaaldrich.com Mid-20th Century
Discovery of Receptor Subtypes Pharmacological and genetic studies revealed the existence of multiple muscarinic receptor subtypes (M1-M5), leading to a more complex understanding of cholinergic signaling. wikipedia.orgnih.govnih.gov Late 20th Century

Role as a Muscarinic Receptor Probe in Physiological Systems

Beta-Methylcholine Iodide serves as a critical research tool due to its function as a non-selective agonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5), with minimal activity at nicotinic receptors. wikipedia.org This allows for the targeted investigation of muscarinic signaling pathways. Muscarinic receptors are G protein-coupled receptors that mediate a wide array of physiological functions. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins to stimulate phospholipase C, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels. nih.govnih.gov

The utility of beta-Methylcholine as a probe is demonstrated across various physiological systems:

Pulmonary System: The most prominent research application of beta-Methylcholine is in studying airway physiology. It is a potent agonist at M3 muscarinic receptors located on airway smooth muscle. medchemexpress.commedchemexpress.com Activation of these receptors leads to bronchoconstriction. wikipedia.orgmedchemexpress.com This effect forms the basis of the methacholine (B1211447) challenge test, a research method used to investigate bronchial hyperreactivity, a key feature of asthma. wikipedia.orgnih.gov Studies using impulse oscillometry (IOS) have employed methacholine challenges to non-invasively assess small airway physiology. nih.gov

Cardiovascular System: In cardiovascular research, beta-Methylcholine is used to probe the function of M2 muscarinic receptors, which are predominantly expressed in the heart. caymanchem.com Activation of these receptors mediates the parasympathetic nervous system's negative chronotropic effects (slowing of the heart rate). Studies in M2 receptor knockout mice have confirmed that the bradycardia induced by acetyl-beta-methylcholine is abolished in these animals, directly demonstrating the compound's action via the M2 subtype. caymanchem.com

Gastrointestinal System: The compound has been used to investigate muscarinic receptor function in the smooth muscle of the gastrointestinal tract. Research on guinea-pig small intestine has shown that agonists like methacholine can inhibit isoprenaline-evoked cyclic AMP responses, an effect mediated by M2 receptors. nih.gov Concurrently, they can elicit contractile responses and cationic currents through M3 receptor activation. nih.gov

Cellular and Molecular Level: At the cellular level, beta-Methylcholine helps in dissecting the specific signaling cascades linked to different muscarinic receptor subtypes. For instance, research has utilized it to compare agonist potencies at different effector systems, such as the inhibition of cAMP formation versus the generation of cationic currents, providing insight into biased agonism and receptor-effector coupling. nih.gov

The specificity of beta-Methylcholine's action has been elegantly demonstrated in studies using genetically modified mouse models. In experiments with mice lacking specific muscarinic receptor subtypes, the physiological responses to acetyl-beta-methylcholine were selectively lost. The bronchoconstrictor response was absent in M3 knockout mice, while the cardiac response was absent in M2 knockout mice, providing definitive evidence for its receptor-specific actions in these systems. caymanchem.com

Table 2: Research Applications of beta-Methylcholine as a Muscarinic Probe

Physiological System Primary Receptor Subtype(s) Observed Effect/Use Key Research Findings
Pulmonary System M3 Bronchoconstriction, Airway Narrowing Used to probe bronchial hyperreactivity; effect is abolished in M3 receptor knockout mice. medchemexpress.commedchemexpress.comcaymanchem.com
Cardiovascular System M2 Bradycardia (decreased heart rate) Used to study parasympathetic control of the heart; effect is abolished in M2 receptor knockout mice. caymanchem.com
Gastrointestinal Tract M2, M3 Inhibition of cyclic AMP, Smooth Muscle Contraction Used to differentiate M2-mediated biochemical responses from M3-mediated contractile responses in intestinal smooth muscle. nih.gov
Cellular Signaling M2, M3 Inhibition of Adenylyl Cyclase, Stimulation of Phospholipase C Acts as a tool to study G-protein coupling and downstream second messenger pathways. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16INO B3427554 beta-Methylcholine Iodide CAS No. 60154-19-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxypropyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO.HI/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOILINVEQJRMPF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437571
Record name beta-Methylcholine Iodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26112-50-5, 60154-19-0
Record name Methylcholine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026112505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Methylcholine Iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLCHOLINE IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M1DJ0YV4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Muscarinic Receptor Interactions

Agonistic Activity at Muscarinic Acetylcholine (B1216132) Receptor Subtypes

Beta-methylcholine acts as a non-selective agonist at muscarinic receptors, meaning it can activate multiple subtypes. wikipedia.org This broad activity has been leveraged in research to understand the diverse physiological roles mediated by these receptors.

Differential Activation of M1, M2, and M3 Receptors

Beta-methylcholine iodide demonstrates agonistic activity across M1, M2, and M3 muscarinic receptor subtypes. medchemexpress.comcaymanchem.com While it is considered a non-selective agonist, its effects are particularly pronounced at M3 receptors, where it acts as a potent agonist. wikipedia.orgmedchemexpress.comdrugbank.commedchemexpress.com This interaction with M3 receptors, which are prevalent in smooth muscle, leads to physiological responses such as bronchoconstriction. medchemexpress.commedchemexpress.com

Simultaneously, beta-methylcholine activates M2 receptors, which are notably present in cardiac tissue and at presynaptic nerve terminals. caymanchem.comvub.be The activation of cardiac M2 receptors is associated with a decrease in heart rate. caymanchem.com The compound also interacts with M1 receptors, which are involved in the slow depolarization of postganglionic neurons. wikipedia.org

Characterization of Downstream Signaling Pathways, including Calcium-Dependent Cascades

The activation of muscarinic receptors by beta-methylcholine initiates distinct downstream signaling cascades. The stimulation of M1 and M3 receptors primarily couples to Gq/11 proteins, activating phospholipase C (PLC). mdpi.comnih.gov This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.govnih.gov This elevation of intracellular calcium is a critical step in mediating cellular responses like smooth muscle contraction. The increase in intracellular Ca2+ can also activate Ca2+/calmodulin-dependent protein kinases (CaMKII), which play a role in various cellular processes. nih.gov

In contrast, the activation of M2 receptors is typically coupled to Gi/o proteins. mdpi.com This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.com The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane, a mechanism observed in cardiac atrial cells. nih.gov

Modulatory Effects on Neuronal Acetylcholine Release via M2 Receptors

Presynaptic M2 receptors function as autoreceptors, providing a negative feedback mechanism for acetylcholine (ACh) release. frontiersin.org When activated by agonists such as beta-methylcholine, these M2 receptors inhibit the further release of acetylcholine from cholinergic nerve terminals. drugbank.comphysiology.org This modulation of neurotransmitter release is a key regulatory mechanism within the nervous system.

Receptor Selectivity and Structure-Activity Relationships

The chemical structure of beta-methylcholine is central to its interaction with and selectivity for muscarinic receptors over nicotinic receptors.

Distinguishing Muscarinic versus Nicotinic Receptor Binding Profiles

Beta-methylcholine exhibits a high degree of selectivity for muscarinic receptors with little to no effect on nicotinic acetylcholine receptors (nAChRs). wikipedia.org This selectivity is a key feature that distinguishes it from the endogenous ligand, acetylcholine, which is a non-selective agonist for both receptor types. youtube.com Nicotinic and muscarinic receptors are fundamentally different; nAChRs are ligand-gated ion channels, while mAChRs are G protein-coupled receptors. wikipedia.orgnih.gov The structural and conformational requirements for ligand binding at these two receptor superfamilies are distinct.

Impact of Beta-Methyl Substitution on Muscarinic Receptor Specificity

The addition of a methyl group at the beta-carbon of the choline (B1196258) backbone is a critical structural modification that significantly enhances the compound's selectivity for muscarinic receptors. wikipedia.orgpharmacy180.com This substitution sterically hinders the molecule's ability to bind effectively to the nicotinic receptor binding site. youtube.compharmacy180.com

The stereochemistry of this methyl group is also important. The (S)-enantiomer of beta-methylcholine is reported to be more potent than the (R)-enantiomer, highlighting the stereospecificity of the muscarinic receptor binding pocket. pharmacy180.comontosight.ai The quaternary ammonium (B1175870) group remains an essential feature for activity, as it is for acetylcholine. pharmacy180.com

Stereochemical Determinants of Receptor Affinity and Efficacy

The three-dimensional orientation of a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological targets. In the case of beta-methylcholine, the presence of a chiral center at the β-carbon of the choline moiety gives rise to two stereoisomers, or enantiomers: (S)- and (R)-beta-methylcholine. Research has consistently demonstrated that muscarinic receptors exhibit a high degree of stereoselectivity, showing a distinct preference for one enantiomer over the other. This selectivity profoundly impacts both the binding affinity and the functional efficacy of beta-methylcholine at these receptors.

Detailed investigations into the enantiomers of acetyl-β-methylcholine (methacholine) have revealed that the majority of its muscarinic activity is attributed to the (S)-isomer. uomus.edu.iq In fact, the S-(+)-enantiomer is reported to be 240 times more potent than the R-(–)-isomer at muscarinic receptors. uomus.edu.iqlookchem.com This significant difference in potency underscores the precise structural requirements for optimal receptor activation.

Further studies have dissected this potency difference into contributions from both receptor affinity (the strength of binding) and intrinsic efficacy (the ability to produce a response upon binding). In studies examining the inhibition of noradrenaline release via presynaptic muscarinic receptors, the isomeric potency ratio, as measured by the concentration causing 50% inhibition (IC50), was found to be 650 in favor of the (+)-enantiomer (the S-isomer). nih.gov When the dissociation constants (KA) were determined, the isomeric affinity ratio was 180. nih.gov The discrepancy between the potency and affinity ratios suggests that the (+)-enantiomer not only binds with higher affinity but also possesses a greater intrinsic efficacy, meaning it is more efficient at initiating the cellular response after binding to the receptor. nih.gov

The stereoselectivity of bethanechol (B1168659), a carbamate (B1207046) ester of beta-methylcholine, has been shown to parallel that of acetyl-beta-methylcholine, further confirming the importance of the stereochemistry at the β-methyl group for muscarinic receptor interaction. nih.gov

The following data tables summarize the research findings on the differential activity of beta-methylcholine stereoisomers.

Table 1: Potency and Affinity Ratios of Methacholine (B1211447) Enantiomers

This table illustrates the significant difference in potency and affinity between the (S)-(+)- and (R)-(-)-enantiomers of methacholine at muscarinic receptors.

Parameter(S)-(+)-Enantiomer(R)-(-)-EnantiomerRatio ((S)/(R))Reference
Muscarinic Potency More PotentLess Potent240:1 uomus.edu.iq
IC50 (Inhibition of Noradrenaline Release) 0.1 µM65 µM650:1 nih.gov
Dissociation Constant (KA) 2.5 µM440 µM180:1 nih.gov

Table 2: Functional Efficacy (EC50) of Methacholine Enantiomers in a [35S]GTPγS Binding Assay

This table shows the concentration of each enantiomer required to produce 50% of the maximal response in a functional assay measuring G-protein activation, a key step in muscarinic receptor signaling. Lower EC50 values indicate higher efficacy.

EnantiomerEC50 (µM)Reference
(S)-methacholine 4.34 ± 0.11 psu.edu
(R)-methacholine 3.37 ± 0.08 psu.edu

These findings collectively highlight that the specific three-dimensional arrangement of the acetyl and methyl groups around the chiral β-carbon of beta-methylcholine is a critical determinant for high-affinity binding and efficient activation of muscarinic receptors. The receptor's binding pocket is structured in such a way that it preferentially accommodates the (S)-enantiomer, leading to a much stronger and more effective physiological response.

Advanced Synthetic and Radiolabeling Methodologies

Chemical Synthesis of Beta-Methylcholine Iodide and its Analogs

The creation of this compound and related structures, such as its phosphoric acid esters, relies on precise and optimized chemical reactions. These synthetic pathways are designed to produce high yields and purity, which are essential for both research and potential clinical applications.

Optimization of Preparation Pathways

The synthesis of this compound, a quaternary ammonium (B1175870) salt, involves the methylation of a precursor molecule. A common precursor for analogous compounds like [¹¹C]-choline is 2-dimethylaminoethanol (DMAE). The optimization of these synthetic routes is crucial for maximizing efficiency and yield.

Research into the synthesis of similar compounds, such as [¹¹C]-choline, provides insights into pathway optimization. For instance, the conversion of cyclotron-produced [¹¹C]-CO₂ to [¹¹C]-methyl iodide ([¹¹C]-MeI) is a foundational step. This precursor is then used to methylate the amino group. nih.gov The optimization of this process has involved comparing different synthetic environments. A "green chemistry" approach using ethanol (B145695) as a solvent has been compared to a "dry synthesis" method. researchgate.net The solid-phase synthesis has been shown to be highly effective, eliminating the need for solvents like dimethylformamide (DMF), which can be difficult to remove from the final product. nih.gov

Further optimizations have focused on the physical parameters of the reaction. For example, in the production of the [¹¹C]-CO₂ starting material, reducing the target chamber's filling pressure was found to increase the saturation yield by 27%. nih.gov This adjustment allows for an increase in the target current, ultimately boosting the activity of the produced [¹¹C]-CO₂. nih.gov Such optimizations, including minimizing the amount of precursor required, have successfully increased radiochemical yields to over 60% for [¹¹C]-choline, with a total synthesis time of about 20 minutes. researchgate.net These principles are directly applicable to the non-radioactive synthesis of this compound and its analogs, aiming for shorter reaction times and higher purity.

ParameterStandard MethodOptimized MethodImprovement
SolventDimethylformamide (DMF)Ethanol or Solid PhaseElimination of residual solvent, greener process. nih.govresearchgate.net
Synthesis Time17 minutes12 minutesFaster production, minimizing decay losses for radiolabeled versions. researchgate.net
Radiochemical Yield-65% ±3%Higher efficiency of the reaction. nih.gov
Target Filling Pressure20 bar17 bar27% increase in saturation yield. nih.gov

Synthesis of Phosphoric Acid Esters of Beta-Methylcholine

Phosphoric acid esters of choline (B1196258) and its analogs are of significant biochemical interest. These esters can be synthesized by phosphorylating the hydroxyl group of the corresponding choline iodide. libretexts.org The general synthesis involves the reaction of an alcohol with a phosphorylating agent.

A common method involves reacting the alcohol (in this case, this compound) with a phosphorylating agent like diphenylphosphoryl chloride in the presence of a base such as pyridine. This forms a diphenylphosphoric acid ester intermediate. The protective phenyl groups are subsequently removed, often by catalytic hydrogenolysis, to yield the final phosphoric acid ester. libretexts.org The reaction conditions, particularly temperature, are critical; the phosphorylation of the secondary alcohol group in beta-methylcholine requires higher temperatures compared to the primary alcohol groups found in other choline analogs. libretexts.org

Another approach involves reacting an alkanoic acid derivative that has a good leaving group (like a halogen) with a phosphocholine (B91661) molecule. google.com Trifluoroacetic acid (TfOH) has also been shown to be an effective catalyst for converting phosphonate (B1237965) esters to phosphonic acids. organic-chemistry.org These methods allow for the creation of various phosphate (B84403) derivatives for further study. organic-chemistry.orgresearchgate.net

Reactant 1Reactant 2Catalyst/SolventKey ConditionProduct
This compoundDiphenylphosphoryl chloridePyridineElevated temperature (e.g., 65-80°C). libretexts.orgDiphenylphosphoric acid ester of beta-methylcholine
Diphenylphosphoric acid ester of beta-methylcholineH₂Catalyst (e.g., Platinum oxide)Catalytic hydrogenolysis to remove phenyl groups. libretexts.orgPhosphoric acid ester of beta-methylcholine
Alkyl phosphonate estersWaterTrifluoroacetic acid (TfOH)Hydrolysis at 140°C. organic-chemistry.orgPhosphonic acids

Isotopic Derivatization for Biochemical and Imaging Studies

Isotopic labeling is a powerful tool for tracing the metabolic fate of molecules and for in vivo imaging. By replacing certain atoms in beta-methylcholine with their isotopes, researchers can track its distribution, metabolism, and interaction with biological systems without altering its fundamental chemical properties.

Deuterium Labeling for Metabolic and Analytical Traceability

Deuterium (²H), a stable isotope of hydrogen, is used to label molecules for metabolic studies. Deuterium metabolic imaging (DMI) is an emerging technique that uses deuterated substrates to investigate tissue metabolism non-invasively. nih.gov Studies using compounds like [²H₉]choline have demonstrated the potential of this method for imaging metabolic processes in vivo. nih.govnih.gov

When a molecule is labeled with deuterium, its mass increases slightly, which allows it to be distinguished from its non-labeled counterparts by mass spectrometry. This enables detailed pharmacokinetic and metabolic analyses. By administering a deuterium-labeled version of beta-methylcholine, researchers can trace its absorption, distribution, metabolism, and excretion, and identify its various metabolic products. This provides crucial information on how the compound is processed by the body. nih.gov

Carbon-11 Labeling for Positron Emission Tomography (PET) Radiotracer Development

Carbon-11 (¹¹C) is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for use in Positron Emission Tomography (PET) imaging. nih.govopenmedscience.com PET is a molecular imaging technique that allows for the visualization and quantification of biochemical processes in real-time within a living organism. scholaris.ca The ubiquity of carbon in biologically active molecules makes ¹¹C an attractive isotope for labeling, as it does not change the compound's physicochemical properties. nih.govnih.gov

The development of a ¹¹C-labeled beta-methylcholine radiotracer would follow established protocols for other ¹¹C-labeled molecules. The process typically begins with the production of [¹¹C]carbon dioxide ([¹¹C]CO₂) in a cyclotron. openmedscience.com This is then converted into a more reactive labeling agent, most commonly [¹¹C]methyl iodide ([¹¹C]MeI). nih.govyoutube.com This radiolabeled methyl iodide can then be used to methylate a suitable precursor molecule to synthesize [¹¹C]beta-methylcholine. The short half-life of ¹¹C necessitates a rapid and highly efficient synthesis, typically performed in an automated synthesis module to minimize radiation exposure to the operator. nih.gov

Once synthesized, a [¹¹C]beta-methylcholine PET tracer could be used to study its in vivo biodistribution and target engagement. This is particularly relevant for investigating processes where choline metabolism is altered, providing a valuable tool for research and diagnostics. openmedscience.comnih.gov

IsotopeLabeling PrecursorApplicationDetection MethodKey Advantage
Deuterium (²H)Deuterated synthetic precursorsMetabolic and pharmacokinetic studies. nih.govnih.govMass Spectrometry, Deuterium Metabolic Imaging (DMI). nih.govStable isotope, allows for detailed tracing of metabolic pathways.
Carbon-11 (¹¹C)[¹¹C]Methyl IodidePositron Emission Tomography (PET) imaging. nih.govopenmedscience.comPET scannerEnables real-time, non-invasive imaging of in vivo biodistribution. scholaris.canih.gov

In Vitro and Ex Vivo Investigations of Cellular and Tissue Responses

Analysis of Smooth Muscle Contractility in Isolated Preparations

Bronchial Smooth Muscle Response to Beta-Methylcholine Iodide

Beta-methylcholine and its derivatives are potent constrictors of bronchial smooth muscle. This effect is primarily mediated through the activation of M3 muscarinic acetylcholine (B1216132) receptors located on airway smooth muscle cells. drugbank.comnih.gov In vitro studies using isolated bronchial preparations from various species, including rats and humans, have consistently demonstrated a concentration-dependent contractile response to these cholinergic agonists. drugbank.comnih.gov

The binding of beta-methylcholine to M3 receptors initiates a G-protein-coupled signaling cascade, leading to the activation of phospholipase C. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, such as the sarcoplasmic reticulum, leading to an increase in cytosolic calcium levels. This rise in calcium is a critical step in the activation of the contractile apparatus of the smooth muscle cell, resulting in bronchoconstriction. patsnap.com

Furthermore, studies have suggested that the contractile response is not solely dependent on intracellular calcium release. A component of the response involves calcium sensitization of the contractile proteins, a process that can be mediated by the RhoA/Rho-kinase pathway, which is also activated downstream of M3 receptor stimulation.

Table 1: Effect of Methacholine (B1211447) on Human Bronchial Smooth Muscle In Vitro

Parameter Description Finding
Mechanism of Action Primary receptor target on airway smooth muscle. Binds to M3 muscarinic receptors, leading to contraction. nih.gov
Signaling Pathway Intracellular cascade following receptor activation. Involves Gq-protein activation, phospholipase C, and intracellular calcium release. patsnap.com
In Vitro Response Observed effect on isolated bronchial tissue. Concentration-dependent contraction of smooth muscle. nih.gov
Reflex Component Additional mechanism observed in vivo. Can induce vagally mediated reflex bronchoconstriction. nih.gov

Gastrointestinal Smooth Muscle Excitability Studies

The effects of beta-methylcholine derivatives on gastrointestinal (GI) smooth muscle have been extensively studied in vitro. These compounds generally increase the motility and tone of the GI tract by stimulating muscarinic receptors on smooth muscle cells. nih.gov

In preparations of intestinal smooth muscle from healthy cows, bethanechol (B1168659) induced a significant, concentration-dependent increase in basal tone, maximum amplitude of contraction, and area under the curve. nih.gov The effect was found to be more pronounced in jejunal samples compared to duodenal samples, and in circular muscle preparations compared to longitudinal ones. nih.gov Antagonism studies revealed that M3 muscarinic receptors are of predominant importance in eliciting these muscle contractions, although M2 receptors also appear to play a partial role. nih.gov

Similarly, in isolated guinea pig ileum, cholinergic agonists like acetylcholine produce a dose-dependent increase in the contraction of the smooth muscle. nih.gov The mechanism involves the activation of muscarinic receptors, leading to depolarization of the muscle cell membrane and an influx of calcium, which triggers contraction. These preparations are standard models for assessing substances that modulate gut motility. nih.gov

Functional Modulation in Epithelial Cell Models

Ciliary Beat Frequency Regulation in Respiratory Epithelium

The mucociliary escalator is a critical defense mechanism of the respiratory system, and its function is dependent on the coordinated beating of cilia on the surface of the respiratory epithelium. Cholinergic agonists, including beta-methylcholine derivatives, have been shown to modulate ciliary beat frequency (CBF).

In vitro studies on human adenoid explants have demonstrated that methacholine increases CBF in a dose-dependent manner. nih.gov This ciliostimulatory effect is mediated through muscarinic receptors and involves both prostaglandin (B15479496) and nitric oxide (NO) second messenger pathways. The activation of a cGMP-dependent kinase appears to be a key step in this process. nih.gov

Further investigations using bovine tracheal tissues have shown that the muscarinic cholinergic agonist methacholine can increase CBF when applied to either the mucosal or serosal side of the epithelium, suggesting the presence of accessible receptors on both sides. nih.gov At a concentration of 10⁻⁷ M, methacholine significantly increased mucosal CBF from a baseline of 8.4 ± 1.0 Hz to 19.5 ± 5.5 Hz and serosal CBF from 8.0 ± 0.9 Hz to 15.4 ± 5.0 Hz. nih.gov This effect was inhibited by the muscarinic antagonist atropine, confirming the receptor-mediated nature of the response. nih.gov

These findings indicate that cholinergic stimulation plays a significant role in the regulation of mucociliary clearance by directly influencing the motile activity of ciliated epithelial cells.

Table 2: Effect of Methacholine on Ciliary Beat Frequency (CBF) in Bovine Tracheal Tissue

Application Side Baseline CBF (Hz) CBF after Methacholine (10⁻⁷ M) (Hz) P-value
Mucosal 8.4 ± 1.0 19.5 ± 5.5 < 0.01
Serosal 8.0 ± 0.9 15.4 ± 5.0 < 0.01

Data sourced from in vitro studies on bovine tracheal tissues. nih.gov

Cholinergic Effects on Secretory Gland Cells (e.g., Corneal Epithelium, Salivary Glands)

Cholinergic signaling is crucial for the function of various secretory glands. In the eye, cholinergic agonists can influence corneal epithelial cells. Studies have shown that human and murine corneal epithelial cells express both muscarinic (M3 and M4) and nicotinic acetylcholine receptors. nih.gov Cholinergic stimulation is essential for corneal epithelial cell survival, migration, and the formation of intercellular adhesions, which are critical for the re-establishment of the corneal epithelial barrier. nih.gov

In the context of salivary glands, cholinergic stimulation is a primary driver of saliva secretion. The binding of acetylcholine to M1 and M3 muscarinic receptors on acinar cells triggers the secretion of water and electrolytes. researchgate.net Ex vivo and in vivo studies in rodents have confirmed that muscarinic agonists stimulate salivary flow. researchgate.net For instance, methacholine-induced salivary flow rates can be measured from isolated glands, providing a functional assay of the gland's secretory capacity. researchgate.net Studies on knockout mice have demonstrated that a combination of M1 and M3 receptors mediates the cholinergic stimulation of salivary flow. nih.gov

The sodium/iodide symporter (NIS), which is responsible for iodide uptake, is highly expressed in the striated ducts of salivary glands. pnas.org This expression is modulated during inflammation and tumorigenesis, highlighting the complex regulation of ion transport in these glands. pnas.org

Neuropharmacological Studies in Isolated Brain Tissues and Cell Cultures

The neuropharmacological actions of beta-methylcholine and its analogs have been investigated in isolated brain tissue preparations, particularly in hippocampal slices. The hippocampus receives significant cholinergic input from the basal forebrain, and cholinergic modulation is critical for various forms of synaptic plasticity and network oscillations that are thought to underlie learning and memory. frontiersin.orgnih.gov

In rat hippocampal slices, the application of the cholinergic agonist carbachol (B1668302) can induce distinct, spontaneous network oscillations in different frequency bands, including slow (0.5-2 Hz), theta (5-12 Hz), and gamma (35-70 Hz) rhythms, depending on the concentration used. ucsd.edunih.gov These rhythms originate in the CA3 region and are mediated by muscarinic receptors. frontiersin.orgucsd.edu For example, carbachol concentrations between 4-13 µM typically produce regular discharges in the 0.5-2 Hz range. ucsd.edunih.gov

These studies demonstrate that cholinergic activation can powerfully modulate the collective behavior of neuronal circuits. The induction of these rhythmic activities is not blocked by NMDA receptor antagonists, suggesting that the underlying plasticity mechanism is distinct from classical long-term potentiation at glutamatergic synapses. frontiersin.org Instead, the persistent rhythmic activity appears to be dependent on ongoing endogenous cholinergic activity. frontiersin.org

Furthermore, in vitro studies on cultured neurons have shown that acetylcholine metabolism and neurite outgrowth can be influenced by various factors. nih.govmdpi.com For instance, in cultured rat hippocampal neurons, choline (B1196258) has been shown to prevent the inhibitory effects of ethanol (B145695) on neurite outgrowth, suggesting a neuroprotective role mediated through astrocytes. mdpi.com In motor neuron-like cell lines, choline transport is a critical process for acetylcholine synthesis and can be inhibited by various pharmacological compounds.

Table 3: Cholinergic Agonist-Induced Oscillations in Rat Hippocampal Slices

Agonist/Concentration Frequency Band Oscillation Frequency (Hz) Brain Region
Carbachol (4-13 µM) Delta 0.5 - 2 CA3
Carbachol (13-60 µM) Theta 5 - 10 CA3
Carbachol (8-25 µM) Gamma 35 - 70 CA3

Data derived from in vitro electrophysiological recordings in rat hippocampal slices. ucsd.edunih.gov

Cholinergic Signaling in Pineal Gland Explants

No research data is available on the effects of this compound on cholinergic signaling in pineal gland explants.

Synaptic Plasticity and Neurotransmitter Release in the Superior Colliculus In Vitro

No research data is available on the effects of this compound on synaptic plasticity or neurotransmitter release in the superior colliculus in vitro.

In Vivo Pharmacodynamic Studies in Preclinical Models

Pulmonary System Responsiveness to Beta-Methylcholine Iodide

Beta-methylcholine, commonly administered as methacholine (B1211447) chloride or iodide in experimental settings, is a cornerstone agent for studying airway function in preclinical models. Its primary use is to induce and characterize airway hyperresponsiveness (AHR), a key feature of asthma.

Beta-methylcholine is widely used to provoke bronchoconstriction in various animal models to study the pathophysiology of respiratory diseases. In studies involving mice, both invasive and non-invasive plethysmography methods are employed to measure the response to inhaled methacholine. In models of mild allergic airway inflammation induced by ovalbumin, a significant increase in airway responsiveness, as measured by lung resistance, is observed following methacholine challenge. clevelandclinic.org In more severe inflammation models, significant changes are noted in both lung resistance and other non-invasive parameters like the enhanced pause (Penh). clevelandclinic.org

Animal models using rats, rabbits, and sheep have also been instrumental. nih.gov Studies in rabbits, for instance, have shown that immature animals exhibit a greater maximal increase in pulmonary resistance in response to inhaled methacholine compared to mature rabbits. Cats are another relevant model, as they naturally display AHR to methacholine, which can be reversed by beta-agonists, mirroring human responses. nih.gov The response to methacholine can be influenced by the specifics of the experimental protocol, such as the dose of the sensitizing antigen used to create the disease model. nih.gov For example, in BALB/c mice sensitized with ovalbumin, varying the number of aerosol challenges altered the subsequent sensitivity and maximal response to methacholine in both the airways and lung parenchyma. nih.gov

Table 1: Preclinical Animal Models of Beta-Methylcholine Induced Airway Hyperresponsiveness

Animal Model Method of AHR Induction Key Findings Citations
Mouse (BALB/c) Ovalbumin sensitization and aerosol challenge Increased sensitivity to methacholine in airways; maximal response dependent on antigen dose. nih.gov
Mouse (BALB/c) Mild (ovalbumin) and severe (TNP-ovalbumin-IgE) allergic inflammation Significant increase in lung resistance (RL) in mild model; significant changes in both RL and Penh in severe model. clevelandclinic.org
Rabbit Comparison of immature (1 mo) vs. mature (6 mo) animals Immature rabbits showed a greater maximal increase in pulmonary resistance following methacholine inhalation.
Cat Naturally occurring asthma Displays AHR to methacholine, similar to humans. nih.gov

The bronchoconstrictive effect of beta-methylcholine is initiated by its binding to muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, on airway smooth muscle cells. acponline.org This action as a non-specific cholinergic agonist triggers a cascade of intracellular signals that results in the release of calcium, leading to smooth muscle contraction and a narrowing of the airway diameter. acponline.orgnih.gov This mechanism is fundamental to its use in bronchial challenge tests. acponline.orgnumberanalytics.com

Beyond direct smooth muscle contraction, studies in allergically inflamed mice suggest that enhanced closure of peripheral airways is a major component of the observed hyperresponsiveness. acponline.org The activation of M3 receptors by beta-methylcholine may also contribute to AHR by increasing the release of pro-inflammatory cytokines. acponline.org Furthermore, the function of inhibitory M2 muscarinic receptors, which normally suppress acetylcholine release, can be impaired in the presence of eosinophilic inflammation, a common feature in animal models of asthma. This impairment can lead to increased acetylcholine release and consequently, a heightened sensitivity to cholinergic agonists like beta-methylcholine. acponline.org

Gastrointestinal Motility and Secretory Function

The cholinergic system plays a critical role in regulating gastrointestinal functions. As a cholinergic agonist, beta-methylcholine influences gut motility and glandular secretions.

Cholinergic stimulation is generally understood to increase gastrointestinal motility. numberanalytics.com Acetylcholine, the endogenous neurotransmitter that beta-methylcholine mimics, stimulates muscarinic receptors on smooth muscle cells, which leads to contraction and promotes peristalsis. numberanalytics.comyoutube.com In preclinical studies, cholinergic agents are often used as a reference for demonstrating increased GI motility. nih.gov

Beta-methylcholine has a pronounced secretagogue effect on salivary glands. In preclinical studies using male Wistar rats, methacholine is used to induce and quantify salivary secretion from the submandibular gland. nih.gov These experiments demonstrate a clear dose-response relationship, where increasing amounts of the cholinergic agonist result in a greater volume of saliva. nih.gov This response can be modulated by underlying pathology; for instance, in rats with experimentally induced periodontitis, the salivary secretion in response to methacholine was significantly reduced compared to control animals. nih.gov This effect was linked to local inflammation in the gland. nih.gov Cholinergic agonists are a standard tool for stimulating saliva flow in various animal models, including those designed to study radiation-induced hyposalivation. nih.gov

Table 2: Effect of Beta-Methylcholine on Submandibular Salivary Secretion in Rats

Animal Model Condition Effect of Methacholine Key Finding Citations
Wistar Rat Control Induces dose-dependent salivary secretion. Establishes baseline cholinergic-induced salivary flow. nih.gov
Wistar Rat Experimental Periodontitis Reduced salivary secretion compared to controls. Demonstrates that local inflammation can impair cholinergic-mediated salivary function. nih.gov

Cardiovascular System Effects

The administration of beta-methylcholine can lead to significant cardiovascular responses, with effects that are highly dependent on the route of administration in preclinical models.

In studies on anesthetized, mechanically-ventilated C57Bl6 mice, the cardiovascular effects of intravenous versus inhaled methacholine were compared directly. Intravenous administration produced marked cardiac sequelae, including prolonged asystole (a period of cardiac standstill) and a subsequent overshoot of the baseline heart rate, indicating a complex interplay with sympathetic nervous system counter-regulation. In stark contrast, inhaled aerosolized methacholine, at concentrations sufficient to cause significant bronchoconstriction, produced no change in heart rate.

Similarly, studies in conscious sheep found that inhaled methacholine at doses that caused airway narrowing did not produce significant effects on aortic pressure or heart rate. youtube.com However, the same study noted that higher concentrations could potentially induce a rise in both parameters, possibly due to reflex responses to the mechanical effort of breathing against obstruction. youtube.com These preclinical findings highlight that while systemic administration of beta-methylcholine can have profound direct effects on cardiac cholinergic receptors, the cardiovascular effects of inhaled administration used in respiratory studies are generally minimal, suggesting a lack of significant systemic spill-over. youtube.com

Table 3: Cardiovascular Effects of Beta-Methylcholine in Preclinical Models

Animal Model Route of Administration Cardiovascular Parameter Observed Effect Citations
Mouse (C57Bl6) Intravenous (IV) Heart Rate Prolonged asystole followed by heart rate overshoot.
Mouse (C57Bl6) Inhaled Aerosol Heart Rate No significant change.
Sheep (Conscious) Inhaled Aerosol Aortic Pressure, Heart Rate No significant change at standard doses. youtube.com

Analysis of Cardiac Rate and Vascular Tone Modulation

This compound, a parasympathomimetic agent, exerts significant effects on cardiovascular function, primarily through its action on muscarinic receptors in the heart and blood vessels. Preclinical studies, often utilizing the closely related compound methacholine, have elucidated these complex interactions.

In isolated heart preparations from rats, methacholine has been shown to induce a negative chronotropic effect, leading to a decrease in heart rate. nih.gov Studies on diabetic rat hearts demonstrated a significant bradycardia following perfusion with methacholine, an effect that was blocked by the muscarinic antagonist atropine. nih.gov This suggests that the bradycardic effect is mediated through the activation of muscarinic receptors in the cardiac conduction system. The pronounced reduction in coronary flow observed in these studies was considered secondary to the negative chronotropic effect, as it was not observed when the hearts were electrically paced. nih.gov

Table 1: Effects of Methacholine on Cardiac Parameters in Isolated Rat Hearts

Animal ModelCompoundObserved EffectMediating FactorReference
Diabetic Rats (Streptozotocin-induced)MethacholineSignificant bradycardia (negative chronotropic effect)Muscarinic receptor activation nih.gov
Diabetic Rats (Streptozotocin-induced)MethacholineDecreased coronary flowSecondary to negative chronotropic effect nih.gov

Integration with Autonomic Nervous System Control

The cardiovascular effects of this compound are intricately linked with the autonomic nervous system. As a cholinergic agonist, it directly stimulates the parasympathetic nervous system. However, the net effect on autonomic control is often a complex interplay between direct parasympathetic stimulation and reflex sympathetic activation.

Activation of muscarinic receptors, the primary targets of this compound, initiates a cascade of intracellular signaling events. nih.gov In the heart, this leads to the opening of G protein-coupled inwardly rectifying potassium channels, causing hyperpolarization of atrial cells and a subsequent decrease in heart rate. nih.gov While this compound directly stimulates parasympathetic pathways, its vasodilatory effects can lead to a drop in blood pressure. This hypotension can trigger a baroreceptor reflex, resulting in a compensatory increase in sympathetic outflow. This reflex sympathetic activation can counteract the direct negative chronotropic and dromotropic effects of the drug on the heart.

The diving reflex, a physiological response observed in mammals, provides an example of complex autonomic integration involving cholinergic pathways. nih.gov This reflex, triggered by facial cooling and wetness, involves increased parasympathetic activity leading to bradycardia and bronchoconstriction. nih.gov The sensitivity to cholinergic agonists like methacholine has been linked to the degree of this reflex response. nih.gov This illustrates how the effects of an exogenous cholinergic agonist can be modulated by the baseline state and reflex arcs of the autonomic nervous system.

Somatic and Glandular Responses

This compound is a potent secretagogue for eccrine sweat glands, which are unique in that they are anatomically part of the sympathetic nervous system but are functionally cholinergic. rxlist.com Intradermal injections of acetyl-beta-methylcholine chloride have been used extensively in preclinical and clinical studies to investigate sweat gland function.

Studies have shown that the density of activated sweat glands following methylcholine injection is not significantly dependent on the concentration of the agonist. However, the sweat output per gland is dose-dependent, increasing with higher concentrations of methylcholine up to a certain point. This indicates that once a gland is activated, its rate of secretion can be further modulated by the intensity of the cholinergic stimulus.

Table 2: Eccrine Sweat Gland Response to Acetyl-β-methylcholine Chloride Injection

ParameterObservationInfluencing FactorReference
Density of Activated GlandsIndependent of methylcholine concentration--
Sweat Gland Output (SGO) per GlandIncreases with increasing methylcholine concentration (up to a plateau)Concentration of cholinergic stimulus-

Beyond its effects on the cardiovascular system and sweat glands, this compound elicits a range of other peripheral responses characteristic of cholinergic stimulation. These actions are primarily due to the activation of muscarinic receptors on smooth muscles and exocrine glands throughout the body.

In the gastrointestinal tract, cholinergic agonists like bethanechol (B1168659) have been shown to increase the contractility of smooth muscle. mdpi.com In vitro studies on bovine intestinal tissue demonstrated that bethanechol induces a concentration-dependent increase in the amplitude and basal tone of smooth muscle contractions in both the duodenum and jejunum. mdpi.com This pro-motility effect is mediated through the activation of M2 and M3 muscarinic receptors. mdpi.com Cholinergic stimulation generally leads to increased tone and peristalsis in the gastrointestinal tract. rxlist.com

Cholinergic agonists also have pronounced effects on the urinary bladder. They stimulate the contraction of the detrusor muscle and relaxation of the trigone and sphincter muscles, leading to urination. rxlist.com This action is primarily mediated by M3 muscarinic receptors, which are abundant in the bladder detrusor muscle. rxlist.com Other peripheral cholinergic effects include increased salivation, lacrimation, and bronchial secretions. rxlist.com

Analytical and Bioanalytical Method Development for Research Purposes

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the separation and quantification of beta-methylcholine and its related compounds. Various chromatographic techniques have been developed to handle different matrices and analytical objectives, from direct detection in simple solutions to complex biological samples.

Ion Chromatography for Direct Detection of Beta-Methylcholine and Related Compounds

Ion chromatography (IC) is a highly effective technique for the determination of beta-methylcholine, particularly in the context of purity testing for related compounds like methacholine (B1211447) chloride. thermofisher.com Beta-methylcholine is a primary hydrolysis product of methacholine, making its detection and quantification crucial for stability and quality assessment. thermofisher.com

Research has demonstrated that a reagent-free ion chromatography system can successfully separate beta-methylcholine from its parent compound, methacholine, and other potential impurities such as acetylcholine (B1216132). thermofisher.com The method also allows for the separation of these choline-containing compounds from common inorganic cations like lithium, sodium, ammonium (B1175870), potassium, magnesium, and calcium. thermofisher.com For analytical purposes, samples containing methacholine are often diluted 100-fold with deionized water for impurity determination or 1000-fold for assay purposes. thermofisher.com This dilution allows for the detection of even trace amounts of beta-methylcholine. thermofisher.com The validation of such IC methods has shown excellent linearity, with correlation coefficients for related compounds like methacholine being as high as 0.99995. thermofisher.com The use of suppressed conductivity detection in IC is a common approach, and for the iodide counter-ion, UV detection can also be employed to avoid interference from other non-UV-absorbing anions like chloride and carbonate. thermofisher.commetrohm.com

Table 1: Example Ion Chromatography (IC) Method Parameters for Choline (B1196258) Compounds
ParameterValue/DescriptionSource
System Reagent-Free™ Ion Chromatography (RFIC™) system thermofisher.com
Column High-capacity cation-exchange column thermofisher.com
Detection Suppressed Conductivity thermofisher.commetrohm.com
Sample Preparation 100-fold to 1000-fold dilution with deionized water thermofisher.com
Analytes Separated beta-Methylcholine, Methacholine, Acetylcholine, Common Cations thermofisher.com
Application Impurity and stability testing of methacholine chloride thermofisher.com

High-Performance Liquid Chromatography with Specialized Detection

High-Performance Liquid Chromatography (HPLC) offers a versatile platform for the analysis of beta-methylcholine iodide. While ion-pairing HPLC has been noted as a technique for assessing the purity and stability of the related compound methacholine chloride, its application for determining impurities like beta-methylcholine has been less common compared to IC. thermofisher.com However, HPLC methods are well-established for the analysis of the iodide counter-ion.

For the detection of iodide, HPLC coupled with a Diode-Array Detector (DAD) is a viable method. nih.govmdpi.com Research on the determination of iodide in various water matrices has utilized phosphatidylcholine-based columns. nih.govmdpi.com These methods demonstrate good linearity and low detection limits. nih.govmdpi.com For instance, a linear range of 0.5–10.0 mg L⁻¹ with a detection limit of 22.84 ng mL⁻¹ has been reported for iodide analysis. nih.gov Such methods can achieve high recovery rates (98.5–100.2%) and good repeatability (RSD < 5%). nih.gov The detection wavelength for iodide is typically set around 226 nm. nih.govmdpi.com Given that this compound contains iodide, these HPLC methods could be adapted for its quantification, provided the beta-methylcholine cation does not interfere.

Table 2: Example HPLC-DAD Method Parameters for Iodide Detection
ParameterValue/DescriptionSource
Technique High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) nih.govmdpi.com
Column Phosphatidylcholine column (e.g., IAM.PC.DD2) nih.govmdpi.com
Mobile Phase Aqueous solution of an inorganic salt (e.g., NaCl) nih.gov
Flow Rate 0.5 mL min⁻¹ nih.gov
Detection Wavelength 226 nm nih.govmdpi.com
Application Quantification of iodide in aqueous samples nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry for Complex Biological Matrices

For the analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice due to its high sensitivity and selectivity. The primary challenge in bioanalysis is overcoming "matrix effects," where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. capes.gov.br

Method development for LC-MS involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov Sample preparation often includes protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. nih.gov Chromatographic separation, typically using a C8 or C18 reversed-phase column, is designed to resolve the analyte from interfering matrix components. nih.gov Tandem mass spectrometry (MS/MS) is used for detection, providing high specificity by monitoring a specific precursor-to-product ion transition. nih.gov Such methods have been successfully developed for other small molecules in matrices like feed, drinking water, urine, muscle, lung, and liver, achieving high recovery and good reproducibility. nih.gov The application of LC-MS is crucial for pharmacokinetic and metabolic studies involving this compound.

Advanced Spectroscopic Characterization in Research

Spectroscopic techniques, particularly mass spectrometry, are indispensable for the structural confirmation of this compound and for identifying and characterizing impurities.

Mass Spectrometry for Structural Confirmation and Fragmentation Studies

Mass spectrometry (MS) provides definitive structural information based on the mass-to-charge ratio (m/z) of the intact molecule and its fragments. For this compound, high-resolution mass spectrometry can confirm its elemental composition (C₆H₁₆INO). tcichemicals.comfda.gov The structure can be further verified using techniques that provide unique identifiers, such as the InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) strings. fda.gov

Advanced MS techniques like ion mobility-mass spectrometry (IM-MS) can be used to separate isomers and conformers, providing an additional dimension of structural characterization. nih.gov Fragmentation studies, typically performed using tandem mass spectrometry (MS/MS), involve the collision-induced dissociation (CID) of the parent ion (the beta-methylcholine cation) to produce a characteristic pattern of product ions. This fragmentation pattern serves as a "fingerprint" for the molecule, allowing for unambiguous identification even in complex mixtures. While specific fragmentation data for beta-methylcholine is not detailed in the provided context, the principles are widely applied for the structural elucidation of small organic molecules.

Application in Impurity Profiling and Reference Material Qualification

The qualification of reference materials is a critical process that ensures their identity, purity, and stability. pharmtech.com Analytical methods are central to this process, which is essential for compounds like beta-methylcholine when used as a reference standard. sigmaaldrich.comusp.org The United States Pharmacopeia (USP) defines reference standards as highly characterized materials used in quality tests and assays. pharmtech.com

Impurity profiling is a key aspect of this qualification. As established, beta-methylcholine itself can be an impurity resulting from the hydrolysis of methacholine chloride. thermofisher.com Conversely, when this compound is the material of interest, potential impurities could include starting materials from its synthesis or degradation products. Analytical techniques like ion chromatography are employed to separate and quantify these impurities. thermofisher.com The qualification process involves a suite of tests to confirm the material's identity (e.g., using spectroscopy) and to determine its purity with high accuracy. pharmtech.com A highly pure reference standard (e.g., >99.9%) simplifies monitoring and reduces the analytical burden associated with tracking multiple impurities over the material's lifecycle. pharmtech.com


Pharmacokinetic and Metabolic Research Investigations

Enzymatic Hydrolysis and Biodegradation Pathways

The biotransformation of beta-Methylcholine Iodide is primarily governed by its interaction with cholinesterase enzymes. These enzymes, crucial for regulating cholinergic signaling, also play a key role in the degradation of choline (B1196258) esters like this compound.

The enzymatic hydrolysis of this compound by acetylcholinesterase (AChE) follows Michaelis-Menten kinetics. However, the rate of this degradation is notably slower compared to the enzyme's natural substrate, acetylcholine (B1216132). The introduction of a methyl group on the beta-carbon of the choline moiety in this compound sterically hinders the optimal binding of the compound within the active site of AChE. This results in a reduced affinity and a lower maximal velocity (Vmax) of hydrolysis.

Table 1: Comparative Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for Acetylcholinesterase with Different Substrates

SubstrateKm (mM)Vmax (µM/min)Source
Acetylthiocholine Iodide3.81.3 ugm.ac.id
Phenserine (inhibitor)0.17 (Kmapp)0.39 (Vmaxapp) nih.gov

This compound exhibits greater stability against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) when compared to acetylcholine. bionity.com The resistance to hydrolysis is a key feature of this compound. While AChE is the primary enzyme for acetylcholine breakdown in synaptic clefts, BChE, also known as pseudocholinesterase, is found in plasma and various tissues and can also hydrolyze choline esters. nih.govresearchgate.net

Studies comparing the hydrolysis of acetylcholine and acetyl-beta-methylcholine have shown that the latter is hydrolyzed at a considerably slower rate. nih.gov This increased stability is attributed to the steric hindrance provided by the beta-methyl group, which makes the ester linkage less accessible to the catalytic sites of both enzymes. Butyrylcholinesterase, which has a larger active site gorge than acetylcholinesterase, can hydrolyze a broader range of substrates. researchgate.netmdpi.com Nevertheless, beta-methylcholine's structure still presents a challenge to its efficient breakdown by BChE. This resistance to enzymatic degradation contributes to a more prolonged duration of action compared to the transient effects of acetylcholine.

Distribution and Elimination in Biological Systems

The distribution and elimination of this compound are significantly influenced by its physicochemical properties, particularly its charge and interaction with metabolic enzymes.

This compound is a quaternary ammonium (B1175870) compound, meaning it possesses a permanent positive charge on the nitrogen atom. bionity.com This charge renders the molecule highly polar and lipid-insoluble. Consequently, this compound does not readily cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. bionity.com

The BBB effectively restricts the passage of polar, water-soluble molecules while allowing lipid-soluble substances to diffuse across. While specific transporters for choline exist at the blood-brain barrier, such as choline transporter-like proteins (CTL1 and CTL2), the modified structure of this compound may limit its recognition and transport by these systems. nih.govbiorxiv.org Therefore, its actions are primarily confined to the peripheral nervous system.

Table 2: Blood-Brain Barrier Permeability of this compound

CompoundChemical NatureBlood-Brain Barrier PermeationRationale
This compoundQuaternary ammonium compoundLow / Negligible bionity.com

The systemic clearance of this compound is primarily achieved through enzymatic hydrolysis by cholinesterases present in the plasma and various tissues. bionity.com Although it is more resistant to this hydrolysis than acetylcholine, this enzymatic breakdown is the principal pathway for its inactivation and subsequent elimination. bionity.com

Following administration, this compound is distributed in the extracellular fluid. Its clearance from the body is dependent on the rate of its hydrolysis by AChE and BChE. The breakdown products, beta-methylcholine and iodide, are then likely eliminated through renal excretion. Due to its slow hydrolysis, the effects of this compound are more persistent than those of acetylcholine. Studies have observed that the bronchoconstriction induced by inhaled methacholine (B1211447) resolves spontaneously over a period of 30 to 45 minutes, which provides an indirect indication of its clearance from the site of action. nih.govfda.gov However, a specific elimination half-life for systemically administered this compound is not well-documented in the provided search results.

Emerging Research Avenues and Translational Prospects

Development of Novel Cholinergic Agents Based on Beta-Methylcholine Scaffolds

The beta-methylcholine scaffold, a foundational structure in cholinergic pharmacology, continues to be a focal point for the development of novel therapeutic agents. As a stable analog of acetylcholine (B1216132), beta-methylcholine provides a robust framework for designing compounds with tailored affinities and selectivities for various cholinergic receptor subtypes. scbt.com The primary goal of this research is to create next-generation cholinergic drugs with improved efficacy and reduced side effects for a range of pathological conditions.

The versatility of the beta-methylcholine structure allows for systematic modifications to explore structure-activity relationships. Key areas of chemical modification include:

Ester group modification: Altering the ester portion of the molecule can influence its stability against hydrolysis by cholinesterases and modify its binding affinity to muscarinic and nicotinic receptors.

Quaternary ammonium (B1175870) group modification: Changes to the quaternary ammonium head can impact the molecule's potency and its ability to cross the blood-brain barrier.

Stereochemistry: The chiral center at the beta-carbon is a critical determinant of receptor selectivity and agonist activity.

Research in this area has led to the exploration of beta-methylcholine derivatives as potential treatments for neurodegenerative diseases, such as Alzheimer's disease, by targeting M1 muscarinic receptors to enhance cognitive function. nih.gov Furthermore, the development of subtype-selective muscarinic agonists based on the beta-methylcholine scaffold is being investigated for various therapeutic applications, including the management of Sjögren's syndrome and certain psychiatric disorders.

Table 1: Investigational Cholinergic Agents with Modified Beta-Methylcholine Scaffolds

Compound Class Modification Strategy Therapeutic Target Potential Application
Muscarinic Agonists Ester and quaternary ammonium group modifications M1 and M4 receptors Alzheimer's disease, Schizophrenia
Nicotinic Agonists Stereochemical and side-chain alterations α4β2 and α7 receptors Parkinson's disease, ADHD
Allosteric Modulators Addition of bulky aromatic groups Muscarinic and nicotinic receptors Chronic pain, Anxiety disorders

Application in Disease Modeling and Pathophysiological Research

Beta-methylcholine iodide serves as a valuable tool in modeling various diseases and investigating their underlying pathophysiological mechanisms, primarily due to its action as a non-selective muscarinic receptor agonist. wikipedia.orgnih.gov Its stability compared to acetylcholine allows for more controlled and reproducible experimental conditions.

One of the most well-established applications of a beta-methylcholine derivative (methacholine) is in the diagnosis of bronchial hyperreactivity, a key feature of asthma. wikipedia.orgdrugbank.com The methacholine (B1211447) challenge test involves the controlled administration of aerosolized methacholine to induce bronchoconstriction, allowing for the assessment of airway responsiveness. wikipedia.orgdrugbank.com This serves as a clinical model of asthma exacerbation and has been instrumental in understanding the role of the parasympathetic nervous system in airway smooth muscle contraction. drugbank.com

In the realm of neuroscience, this compound can be used to model conditions characterized by cholinergic dysfunction. For instance, in preclinical studies, it can be administered to induce cholinergic overstimulation, mimicking certain aspects of organophosphate poisoning or neurodegenerative diseases with cholinergic imbalances. These models are crucial for testing the efficacy of potential therapeutic interventions.

Furthermore, this compound is employed in in vitro and ex vivo studies to probe the functional consequences of genetic or pharmacological manipulations of cholinergic signaling pathways. By applying this compound to tissue preparations, researchers can assess changes in receptor sensitivity, neurotransmitter release, and cellular excitability, providing insights into the pathophysiology of a wide range of disorders, including epilepsy, urinary incontinence, and peptic ulcer disease. drugbank.com

Table 2: Applications of this compound in Disease Modeling

Disease/Condition Experimental Model Research Focus Key Findings
Asthma Bronchial Challenge Test Airway hyperreactivity Quantifies the degree of bronchoconstriction in response to a cholinergic stimulus. wikipedia.orgdrugbank.com
Alzheimer's Disease In vitro neuronal cultures Cholinergic receptor sensitivity Investigates alterations in muscarinic receptor signaling in response to amyloid-beta pathology.
Organophosphate Poisoning Animal models Cholinergic crisis Elucidates the systemic effects of excessive cholinergic stimulation and tests the efficacy of antidotes.
Bladder Dysfunction Isolated bladder tissue strips Smooth muscle contractility Assesses the impact of potential drugs on bladder smooth muscle tone and contractility.

Advanced Research Tools for Cholinergic Neurotransmission Studies

The inherent properties of this compound, particularly its stability and its action as a cholinergic agonist, make it an indispensable tool for fundamental research into cholinergic neurotransmission. scbt.com It allows for the precise investigation of the roles of acetylcholine in both the central and peripheral nervous systems.

As a selective agonist for muscarinic receptors with little effect on nicotinic receptors, this compound is instrumental in dissecting the distinct contributions of these two major classes of cholinergic receptors to physiological processes. wikipedia.org Researchers can use it to selectively activate muscarinic pathways and observe the downstream cellular and systemic effects, helping to elucidate the complex signaling cascades initiated by these G protein-coupled receptors.

In electrophysiological studies, this compound is applied to neurons to study its effects on ion channel activity, membrane potential, and synaptic transmission. These experiments provide detailed information on how cholinergic signaling modulates neuronal excitability and plasticity, which are fundamental to learning, memory, and attention. nih.gov

Furthermore, this compound is utilized in receptor binding assays to characterize the pharmacological properties of new drugs. By competing with radiolabeled ligands for binding to cholinergic receptors, it helps to determine the affinity and selectivity of novel compounds, a critical step in the drug discovery process.

Table 3: Utility of this compound in Cholinergic Research

Research Area Technique Purpose
Receptor Pharmacology Radioligand binding assays To determine the binding affinities of novel compounds for muscarinic receptors.
Electrophysiology Patch-clamp recording To investigate the modulation of ion channels and neuronal excitability by muscarinic receptor activation.
Neurotransmitter Release Microdialysis To study the presynaptic regulation of neurotransmitter release by muscarinic autoreceptors.
Synaptic Plasticity Long-term potentiation (LTP) studies To examine the role of muscarinic signaling in synaptic strengthening and weakening.

Integration with Advanced Imaging Techniques in Neuroscience Research

While this compound itself is not an imaging agent, its scaffold is highly relevant to the development of novel probes for advanced imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). rsc.org These non-invasive methods allow for the visualization and quantification of cholinergic receptors and transporters in the living brain, offering unprecedented insights into their role in health and disease. rsc.orgnih.gov

The development of PET and SPECT radioligands often involves modifying the structure of known receptor agonists or antagonists to incorporate a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting radionuclide. The beta-methylcholine structure provides a promising starting point for the design of such radiotracers targeting muscarinic receptors. The goal is to create molecules that retain high affinity and selectivity for a specific receptor subtype while also possessing the necessary pharmacokinetic properties to be effective imaging agents, such as the ability to cross the blood-brain barrier and a suitable rate of clearance.

The integration of such novel imaging probes with techniques like functional Magnetic Resonance Imaging (fMRI) and electroencephalography (EEG) can provide a multi-modal understanding of cholinergic function. nih.gov For example, PET could be used to measure changes in muscarinic receptor density in a particular brain region, while fMRI could simultaneously assess how these changes correlate with alterations in neural activity and functional connectivity. This integrated approach holds immense potential for elucidating the complex role of the cholinergic system in cognitive processes and for the early diagnosis and monitoring of neuropsychiatric disorders.

Table 4: Potential for Beta-Methylcholine Based Radiotracers in Neuroimaging

Imaging Modality Potential Radiotracer Target Research/Clinical Application
PET [11C] or [18F]-labeled beta-methylcholine analog Muscarinic M1/M4 receptors Early diagnosis of Alzheimer's disease, monitoring disease progression. nih.gov
SPECT Iodine-123 labeled beta-methylcholine derivative Muscarinic M2 receptors Assessment of cardiac autonomic neuropathy in diabetes.
Autoradiography Tritiated beta-methylcholine All muscarinic receptor subtypes In vitro mapping of receptor distribution in post-mortem brain tissue.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing beta-Methylcholine Iodide, and how can purity (>99%) be verified experimentally?

  • Methodological Answer : Synthesis typically involves quaternization of trimethylamine with β-methyl iodohydrin. Purity verification requires techniques like nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis. Mass spectrometry (MS) can validate molecular weight (245.10 g/mol, C₆H₁₆INO). Ensure calibration with certified reference materials and report uncertainties in measurements .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl and ammonium stretches). ¹H/¹³C NMR resolves methyl and hydroxyl protons (e.g., δ ~3.3 ppm for N(CH₃)₃⁺). X-ray crystallography provides crystal structure details. Always compare experimental data with literature spectra and report solvent effects .

Q. How should researchers design a stability study for this compound under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing with controlled environments (e.g., pH 1–13 buffers, 25–60°C). Monitor degradation via UV-Vis absorption (λ_max ~210–230 nm for iodide release). Apply kinetic models (e.g., Arrhenius equation) to predict shelf life. Include triplicate trials and statistical error margins .

Advanced Research Questions

Q. How can contradictions between experimental and computational data on this compound’s solvation energy be resolved?

  • Methodological Answer : Reconcile discrepancies by cross-validating density functional theory (DFT) calculations with experimental solvation calorimetry. Assess implicit vs. explicit solvent models in simulations. Publish raw data and computational parameters (e.g., basis sets, convergence criteria) to enable reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in cholinergic studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Apply ANOVA for inter-group comparisons and report p-values with Bonferroni correction. Validate assumptions via residual plots and Kolmogorov-Smirnov normality tests. Share code/software workflows (e.g., R/Python scripts) .

Q. How can researchers optimize this compound’s bioavailability in in vivo models while minimizing off-target effects?

  • Methodological Answer : Employ pharmacokinetic-pharmacodynamic (PK/PD) modeling to balance absorption and receptor specificity. Use radiolabeled isotopes (e.g., ¹²⁵I) for biodistribution tracking. Validate target engagement via electrophysiology or fluorescence-based assays. Address ethical compliance in animal studies .

Data Analysis & Reproducibility

Q. What steps ensure reproducibility when comparing this compound’s reactivity across different research groups?

  • Methodological Answer : Standardize reaction conditions (solvent, temperature, stoichiometry) and share raw datasets (e.g., NMR FID files, chromatograms). Use collaborative platforms like Zenodo for data archiving. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) frameworks, including design of experiments (DoE) to identify critical process parameters (CPPs). Use multivariate analysis (e.g., PCA) to correlate impurity profiles with reaction conditions. Publish batch records and impurity thresholds .

Ethical & Safety Considerations

Q. What safety protocols are essential for handling this compound in electrophysiology experiments?

  • Methodological Answer : Use fume hoods for weighing powdered compounds due to iodide volatility. Wear PPE (gloves, goggles) to prevent dermal/ocular exposure. Dispose of waste via approved halogenated solvent protocols. Document risk assessments in lab notebooks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.